molecular formula C20H25N3O4S B2546996 N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941920-22-5

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2546996
CAS No.: 941920-22-5
M. Wt: 403.5
InChI Key: PSHPVUKWYOSXOY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide falls under the broader category of thioxoquinazolinone derivatives, which have been synthesized and studied for various biological activities. Research has shown that derivatives similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, a study synthesized a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and evaluated their anti-inflammatory and analgesic activities using the Carrageenan-induced rat paw edema method and Eddy's hot plate method, respectively. Among the synthesized compounds, some showed excellent anti-inflammatory activity, while others demonstrated significant analgesic activity compared to standard drugs like diclofenac sodium and pentazocine (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Antimicrobial and Anticonvulsant Activities

Further research into thioxoquinazolinone derivatives, closely related to this compound, revealed their antimicrobial and anticonvulsant potential. A study synthesized ten novel derivatives and assessed their activities against various microbial strains and their anticonvulsant efficacy using the maximal electroshock (MES) convulsion method. The study found that certain derivatives exhibited broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity, highlighting the therapeutic potential of these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Novel Synthesis Approaches and Characterization

In addition to biological evaluations, research efforts have been directed towards developing novel synthetic routes and characterizing new quinazolinone-based derivatives. For example, a study reported the synthesis and characterization of new quinazolines as potential antimicrobial agents, highlighting the significance of structural modifications in enhancing biological activities (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis of phthalimidoxy substituted quinoline derivatives, providing insights into their potential pharmacological properties (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-15-9-7-14(8-10-15)21-18(25)13-28-19-16-5-3-4-6-17(16)23(11-12-24)20(26)22-19/h7-10,24H,2-6,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHPVUKWYOSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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